molecular formula C16H15N3O B7806252 N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 70137-95-0

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B7806252
CAS No.: 70137-95-0
M. Wt: 265.31 g/mol
InChI Key: MCZPCSYKZMFAHI-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery

The quinazoline ring system's importance in medicinal chemistry is underscored by the number of clinically approved drugs that feature this core structure. A significant portion of these are targeted cancer therapies that function as protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline scaffold has proven to be an excellent framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and halting cancer cell proliferation.

Several FDA-approved anticancer agents, such as gefitinib (B1684475), erlotinib, lapatinib, and afatinib, are based on the 4-anilinoquinazoline (B1210976) structure. These drugs primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various solid tumors. The success of these first-generation inhibitors has spurred further research into developing quinazoline derivatives that can overcome acquired resistance and target other important kinases like vascular endothelial growth factor receptor (VEGFR).

The antitumor effects of quinazoline derivatives are not limited to kinase inhibition. Various compounds have been shown to exert their effects through other mechanisms, including:

Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.

Apoptosis Induction: Triggering programmed cell death in cancer cells.

DNA Damage/Repair Inhibition: Interfering with the cellular machinery that maintains genomic integrity.

Dual-Target Inhibition: Acting on multiple pathological pathways simultaneously, such as dual EGFR/VEGFR inhibition, which can offer a more comprehensive therapeutic effect.

The structural versatility of the quinazoline scaffold allows for fine-tuning of its pharmacological properties. Substitutions at various positions on the bicyclic ring system can significantly influence a compound's potency, selectivity, and pharmacokinetic profile, making it a highly adaptable template for drug design.

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: Contextualization within Quinazoline Research

This compound belongs to the broad class of 4-aminoquinazoline derivatives, which has been a focal point of extensive research. This specific compound is characterized by a 4-methoxybenzyl group attached to the amino function at the 4-position of the quinazoline core. While direct and extensive research on this exact molecule is not widely published, its structure can be contextualized by examining closely related analogs and the established structure-activity relationships (SAR) of 4-aminoquinazolines.

Research into similar compounds highlights the critical role of the substituent at the 4-amino position. For instance, studies on a series of 4-anilinoquinazolines (where an aniline (B41778) ring is directly attached to the nitrogen) have led to the development of potent EGFR kinase inhibitors. The introduction of a methylene (B1212753) (-CH2-) linker, creating a benzylamine (B48309) side chain as in this compound, alters the flexibility and orientation of the phenyl group, which can lead to different biological targets or binding modes.

Notably, research on closely related compounds has revealed potent anticancer activity through mechanisms other than EGFR inhibition. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly potent inducer of apoptosis by inhibiting tubulin polymerization. nih.govacs.org In this analog, the presence of a methyl group on the linking nitrogen was found to be essential for its apoptosis-inducing activity. nih.gov Further optimization of this lead compound led to the development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine , another potent apoptosis inducer with significant efficacy in preclinical cancer models. acs.org

These findings suggest that the N-(4-methoxyphenyl) moiety, a key feature of the title compound, is compatible with potent anticancer activity. The methoxy (B1213986) group on the phenyl ring can influence the molecule's electronic properties and its ability to form hydrogen bonds with biological targets. The specific linkage—in this case, a benzylamine—positions the (4-methoxyphenyl) group in a distinct spatial arrangement compared to anilino or N-methylanilino derivatives, which could direct its activity towards different cellular targets.

The investigation of this compound and its derivatives could therefore be a promising avenue for discovering novel therapeutic agents, potentially with mechanisms of action that differ from the well-established quinazoline-based kinase inhibitors.

Interactive Data Table: Selected Biologically Active Quinazoline Derivatives

Compound NameKey Structural FeaturesPrimary Biological Activity
Gefitinib4-AnilinoquinazolineEGFR Tyrosine Kinase Inhibitor
Erlotinib4-AnilinoquinazolineEGFR Tyrosine Kinase Inhibitor
Lapatinib4-AnilinoquinazolineDual EGFR/HER2 Kinase Inhibitor
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineN-methyl-4-anilinoquinazolineApoptosis Inducer (Tubulin Inhibitor) nih.govacs.org
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineN-methyl-4-anilinoquinazolineApoptosis Inducer acs.org

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-13-8-6-12(7-9-13)10-17-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZPCSYKZMFAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416137
Record name ST50483228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70137-95-0
Record name ST50483228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl Methyl Quinazolin 4 Amine and Its Analogs

Established Synthetic Pathways to Quinazoline (B50416) Cores

The construction of the fundamental quinazoline ring is a critical first step, with several well-established methods available to synthetic chemists.

The formation of the quinazoline skeleton is often achieved through cyclization and condensation strategies. One of the most traditional and widely used methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones). nih.govwikipedia.orgchemeurope.com While effective, this method often requires high temperatures and can involve lengthy reaction times. nih.gov

Another classical approach is the Friedländer synthesis , which more broadly applies to quinoline (B57606) synthesis but has variations applicable to quinazolines. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. wikipedia.orgresearchgate.netorganicreactions.org

Modern variations have sought to improve upon these classical methods. For instance, visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein, provides a green and efficient metal-free alternative for synthesizing quinazolin-4(3H)-ones. nih.govrsc.org

Table 1: Comparison of Classical Quinazoline Core Syntheses
MethodReactantsKey Product TypeTypical ConditionsReference
Niementowski SynthesisAnthranilic Acid + AmideQuinazolin-4(3H)-oneHigh temperature (e.g., 200°C) nih.govwikipedia.org
Friedländer Synthesis2-Aminobenzaldehyde/ketone + α-Methylene CarbonylQuinoline/QuinazolineAcid or base catalysis, reflux wikipedia.orgjk-sci.com
Visible-Light Induced Cyclization2-Aminobenzamide + AldehydeQuinazolin-4(3H)-onePhotocatalyst (fluorescein), visible light nih.govrsc.org

The introduction of the crucial amino group at the C4 position is a key transformation in the synthesis of the target compound and its analogs. A predominant strategy involves the conversion of an intermediate, typically a quinazolin-4(3H)-one or a 4-haloquinazoline.

The most common route begins with the chlorination of quinazolin-4(3H)-ones, which are readily available from methods like the Niementowski synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) are used to convert the 4-oxo group into a 4-chloro group, yielding a 4-chloroquinazoline (B184009) precursor. researchgate.netgoogle.comresearchgate.net This halogenated intermediate is highly reactive and serves as an excellent electrophile for subsequent nucleophilic aromatic substitution.

The 4-chloroquinazoline can then be reacted with various amines to introduce the desired substituent at the C4 position. This amination reaction is a versatile and widely employed method for creating a diverse library of 4-aminoquinazoline derivatives. nih.govnih.gov The reaction conditions can be tuned, with microwave irradiation often used to accelerate the reaction, reduce times from hours to minutes, and improve yields compared to classical refluxing methods. nih.govnih.gov

Alternatively, direct amination methods that avoid the use of harsh chlorinating agents have been developed. For example, hexamethyldisilazane (B44280) (HMDS) can mediate the reaction of quinazolin-4(3H)-ones directly with primary amines in a one-pot procedure, offering an environmentally friendlier route with excellent yields. researchgate.net

Targeted Synthesis of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine and Related Structures

The specific synthesis of this compound typically follows a convergent strategy, building upon the foundational methods described above.

The most direct and common pathway to this compound involves the use of a 4-haloquinazoline, most frequently 4-chloroquinazoline. This precursor is synthesized by treating quinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netresearchgate.net The resulting 4-chloroquinazoline is a versatile intermediate, primed for reaction with a suitable nucleophile. The halogen at the C4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution.

The final step in the synthesis is the coupling of the 4-chloroquinazoline precursor with (4-methoxyphenyl)methanamine. This reaction is a nucleophilic substitution where the amino group of the methanamine displaces the chlorine atom on the quinazoline ring.

This amination can be performed under various conditions. Classical methods may involve refluxing the reactants in a suitable solvent like 2-propanol for several hours. nih.gov However, to improve efficiency, microwave-assisted synthesis has become a preferred method. nih.govnih.gov Under microwave irradiation, the reaction of 4-chloroquinazoline with an amine can be completed in as little as 20 minutes, compared to 12 hours under conventional heating, often with higher yields. nih.gov This rapid and efficient coupling provides direct access to the target compound, this compound.

Table 2: Comparison of Reaction Conditions for 4-Aminoquinazoline Synthesis
MethodReactantsSolventTimeYieldReference
Classical Heating4-Chloroquinazoline + Aryl Amine2-Propanol12 hModerate nih.gov
Microwave Irradiation4-Chloroquinazoline + Aryl Amine2-Propanol20 minHigh nih.gov
Microwave Irradiation4-Chloroquinazoline + Substituted AnilinesTHF/H₂OShortGood nih.gov

Advanced Synthetic Approaches

Beyond the classical methods, advanced synthetic strategies are continually being developed to construct the quinazoline scaffold with greater efficiency, atom economy, and structural diversity.

Multi-Component Reactions (MCRs) have emerged as a powerful tool. openmedicinalchemistryjournal.com These reactions combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to rapidly assemble diverse polycyclic quinazolinones. nih.govacs.org Another MCR approach involves the one-pot, three-component cyclocondensation of anthranilic acid, an amine, and formic acid under microwave irradiation to yield substituted quinazolin-4(3H)-ones. nih.gov

Transition-metal catalysis offers another avenue for novel quinazoline synthesis. Rhodium(III)-catalyzed C-H activation provides a redox-neutral pathway to synthesize highly substituted quinazolines from benzimidates and dioxazolones, with the latter serving as an internal oxidant. organic-chemistry.org Similarly, cobalt-catalyzed C-H activation has been used to couple N-sulfinylimines or benzimidates with dioxazolones to access different classes of quinazolines. nih.govacs.org These methods avoid the need for pre-functionalized substrates and demonstrate high atom efficiency. organic-chemistry.org

Greener Synthetic Methods are also gaining prominence. The use of microwave irradiation is a key aspect of green chemistry, significantly reducing reaction times and energy consumption. nih.govnih.govsci-hub.cat Ultrasound-assisted synthesis (UAS) is another alternative energy source that can enhance reaction rates and yields in quinazolinone production. ijsrch.com Furthermore, reactions are being developed in environmentally benign solvents like water, such as the iron-catalyzed cyclization of 2-halobenzoic acids and amidines under microwave heating. sci-hub.cat

Cross-Coupling Reactions for N-Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing efficient routes to N-substituted quinazolin-4-amines. While direct palladium-catalyzed N-arylation of quinazolin-4-amine (B77745) with 4-methoxybenzylamine (B45378) is a plausible synthetic strategy, the literature more commonly describes the coupling of a halogenated quinazoline precursor with the desired amine.

A prevalent method involves the reaction of 4-chloroquinazoline with various amines. This approach allows for the introduction of the (4-methoxyphenyl)methylamino moiety at the C4 position of the quinazoline ring. The use of biarylphosphine ligands in palladium-catalyzed systems has been shown to be effective for the monoarylation of amine nucleophiles, which can otherwise poison the catalyst. mit.edu

Furthermore, the Suzuki-Miyaura cross-coupling reaction offers a versatile method for the synthesis of substituted quinazolines, which can then be further functionalized. nih.govkochi-tech.ac.jpnih.gov For instance, a halogenated quinazoline can undergo a Suzuki-Miyaura coupling with an appropriate boronic acid to introduce various substituents on the quinazoline core, followed by amination at the C4 position. While direct Suzuki-Miyaura N-coupling is less common, the strategic combination of C-C bond formation followed by C-N bond formation provides a modular approach to a diverse range of analogs.

The Heck reaction represents another valuable palladium-catalyzed method for the functionalization of the quinazoline scaffold. nih.govresearchgate.net This reaction can be employed to introduce alkenyl groups onto a halogenated quinazoline precursor, which can then be subjected to further transformations to generate a variety of analogs. Nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with olefins have also been reported, offering an alternative approach for the construction of carbon-carbon bonds. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the synthesis and functionalization of N-substituted quinazolin-4-amines.

Reaction Type Catalyst/Ligand Reactants Product Type Key Features
N-ArylationPalladium complexes with biarylphosphine ligands4-Chloroquinazoline, (4-methoxyphenyl)methanamineThis compoundEfficient C-N bond formation, good functional group tolerance. mit.edu
Suzuki-Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂Halogenated quinazoline, Arylboronic acidAryl-substituted quinazolineVersatile for introducing a wide range of substituents on the quinazoline core. nih.govnih.gov
Heck ReactionPalladium catalystsHalogenated quinazoline, AlkeneAlkenyl-substituted quinazolineFormation of C-C bonds, allowing for further functionalization. nih.govresearchgate.net

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of quinazoline derivatives, several eco-friendly methodologies have been developed. These approaches often focus on the use of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques such as microwave irradiation. mdpi.com

One notable green approach involves the metal-free synthesis of 2-substituted quinazolines through the oxidative coupling of o-aminobenzylamines with benzylamines, catalyzed by salicylic (B10762653) acid. nih.gov This method utilizes a green oxidation system and avoids the use of heavy metal catalysts. Another environmentally benign pathway is the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions, using oxygen as the green oxidant.

A particularly relevant green synthesis for a close analog, N-(4-methoxybenzyl)-4-methylquinazolin-2-amine, involves an acid-mediated [4+2] annulation reaction between N-(4-methoxybenzyl) cyanamide (B42294) and 2-aminoacetophenone. mdpi.com This reaction proceeds with high yield and demonstrates the feasibility of constructing the N-substituted quinazoline core through an efficient and atom-economical pathway. The reaction was carried out in hexafluoroisopropanol (HFIP), a solvent known for its ability to promote various organic transformations. mdpi.com

The following table outlines key aspects of green synthetic approaches applicable to the synthesis of this compound and its analogs.

Green Chemistry Approach Key Features Example Reactants Product Type
Metal-Free CatalysisAvoids heavy metal waste, uses organic catalysts. nih.govo-Aminobenzylamine, (4-methoxyphenyl)methanamine2-Substituted quinazoline
Solvent-Free ReactionsReduces solvent waste, simplifies work-up.2-Aminobenzamide, 4-methoxybenzyl alcohol2-Phenylquinazolin-4(3H)-one
Microwave-Assisted SynthesisReduces reaction times, improves energy efficiency. mdpi.comSubstituted anthranilic acids, aminesQuinazolin-4(3H)-ones
Acid-Mediated AnnulationEfficient construction of the quinazoline core. mdpi.com2-Aminoacetophenone, N-(4-methoxybenzyl) cyanamideN-(4-methoxybenzyl)-4-methylquinazolin-2-amine

Analog Generation via Structural Modification

The generation of analogs of this compound can be achieved through various structural modifications of the quinazoline ring. These modifications are crucial for exploring structure-activity relationships and optimizing the properties of lead compounds.

One common strategy is the introduction of substituents at various positions of the quinazoline core. For example, a nucleophilic aromatic substitution on a 7-fluoro-6-nitroquinazolin-4-amine derivative with (4-methoxyphenyl)methanethiol has been reported, leading to the formation of a 7-((4-methoxybenzyl)thio)quinazoline derivative. mdpi.comresearchgate.net Subsequent reduction of the nitro group provides an amino group, which can be further functionalized. mdpi.comresearchgate.net

The benzoyl ring of the quinazoline moiety can also be modified. Studies on quinazoline antifolates have explored the effects of introducing substituents such as chloro, methyl, fluoro, hydroxy, methoxy (B1213986), and nitro groups on the benzoyl ring. nih.govnih.gov These modifications can significantly influence the biological activity of the resulting compounds.

Furthermore, the annelation of an additional heterocyclic ring to the quinazoline scaffold represents a more profound structural modification. mdpi.com This can lead to the formation of novel polycyclic systems with potentially unique biological properties. For instance, the reaction of anthranilamides with α-allylacetyl chloride followed by thermal cyclocondensation can yield 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. mdpi.com

The following table provides examples of structural modifications for analog generation.

Modification Strategy Position of Modification Example of Functionalization Resulting Analog Type
Nucleophilic Aromatic SubstitutionC7Introduction of a (4-methoxybenzyl)thio group. mdpi.comresearchgate.net7-Thioether substituted quinazoline
Benzoyl Ring SubstitutionC2', C3', C5'Introduction of chloro, methyl, fluoro, etc. nih.govnih.govSubstituted benzoyl quinazoline analogs
Ring AnnelationN(1)-C(2)Formation of a pyrroloquinazoline system. mdpi.comPolycyclic quinazoline analogs

Structure Activity Relationship Sar Analysis of N 4 Methoxyphenyl Methyl Quinazolin 4 Amine Scaffolds

Influence of Substituents on Quinazoline (B50416) Core

The nature, position, and electronic properties of substituents on the quinazoline ring play a pivotal role in modulating the biological activity of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine analogs.

Positional Effects of Substitution (e.g., C2, C5, C6, C7)

Substitutions at various positions on the quinazoline core have been shown to significantly impact the pharmacological profile of this class of compounds.

C5 Position: Substitution at the C5 position is less commonly explored compared to other positions. However, introducing small, non-bulky groups at this position can impact the planarity of the quinazoline ring system, which may, in turn, affect its interaction with target proteins.

C6 and C7 Positions: The C6 and C7 positions are critical for modulating the activity of many quinazoline-based inhibitors, particularly those targeting kinases. The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, at these positions often enhances activity. This is attributed to favorable hydrogen bonding interactions with the target enzyme. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, 6,7-dimethoxy substitution is a well-established feature for potent activity. The electronic properties of substituents at C6 and C7 can influence the electron density of the quinazoline ring system, thereby affecting its binding characteristics.

The following table summarizes the general influence of substituent position on the biological activity of quinazoline analogs, drawing from broader quinazoline SAR studies due to limited specific data on the title compound.

PositionCommon SubstituentsGeneral Impact on Activity
C2 Small alkyl (e.g., -CH3), PhenylCan enhance binding affinity and selectivity.
C5 H, Small alkylLess explored; may influence ring conformation.
C6 Methoxy, HalogensElectron-donating groups often increase activity.
C7 Methoxy, AminoalkoxyCrucial for interaction with many biological targets.

Impact of Electronic and Steric Properties of Substituents

The electronic and steric properties of the substituents on the quinazoline core are determinant factors for biological activity.

Electronic Effects: Electron-donating groups (EDGs) at the C6 and C7 positions generally lead to an increase in the biological activity of 4-aminoquinazolines. These groups can increase the electron density of the quinazoline nitrogen atoms, particularly N1, which is often involved in crucial hydrogen bonding with target proteins. Conversely, electron-withdrawing groups (EWGs) can have a variable impact depending on the specific biological target and the position of substitution.

Steric Effects: The size and bulkiness of the substituents are also critical. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of its target. Therefore, smaller substituents are often preferred at most positions to maintain optimal interaction. The steric hindrance can also influence the planarity of the quinazoline ring, which is often important for effective binding.

Role of the N-Linker and Phenyl Ring Substitutions

The N-benzyl group, which includes the methylene (B1212753) linker and the 4-methoxyphenyl (B3050149) ring, is a key determinant of the activity of this compound.

Effects of N-Methylation and Other Alkylations

Modification of the amino linker between the quinazoline core and the phenyl ring can significantly alter the compound's properties.

Other Alkylations: The replacement of the methyl group with larger alkyl chains can further modulate the compound's physicochemical properties. Longer alkyl chains will increase lipophilicity but may also introduce excessive bulk, leading to a decrease in activity due to steric clashes with the target.

Substitution Patterns on the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl ring provides a large surface for interaction with the biological target and is a key site for structural modification.

The table below outlines the general effects of modifications to the N-linker and the phenyl ring on the activity of related quinazoline compounds.

ModificationType of ChangeGeneral Impact on Activity
N-Linker N-MethylationCan increase lipophilicity and cell permeability; may introduce steric hindrance.
Longer N-alkyl chainsIncreases lipophilicity; may decrease activity due to steric bulk.
Phenyl Ring Methoxy position (ortho, meta)Can significantly alter binding affinity and selectivity.
Other substituents (halogens, etc.)Can fine-tune electronic and steric properties for improved activity.

SAR Correlating to Specific Biological Activities

The structural modifications discussed above have been correlated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: Many 4-aminoquinazoline derivatives are known to be potent inhibitors of protein kinases, such as EGFR, which are implicated in cancer. For these targets, substitutions at the C6 and C7 positions of the quinazoline ring with small, electron-donating groups are often crucial for high potency. The nature of the substituent on the N-benzyl group can influence selectivity towards different kinases.

Antimicrobial Activity: Quinazoline derivatives have also shown promising activity against various microbial pathogens. The SAR for antimicrobial activity can differ significantly from that for anticancer activity. Lipophilicity often plays a more critical role in antimicrobial agents, as the compound needs to penetrate the bacterial cell wall. Therefore, modifications that increase lipophilicity, such as N-alkylation or the introduction of lipophilic groups on the phenyl ring, can enhance antimicrobial potency.

Anti-inflammatory Activity: The anti-inflammatory properties of quinazoline derivatives have also been explored. The mechanism of action can vary, but it often involves the inhibition of enzymes or signaling pathways involved in the inflammatory response. The SAR for anti-inflammatory activity is target-dependent, but generally, maintaining a specific conformation and having appropriate hydrogen bonding capabilities are important.

The following table provides a generalized correlation between structural features and specific biological activities for quinazoline analogs.

Biological ActivityFavorable Quinazoline Core SubstitutionsFavorable N-Linker/Phenyl Ring Features
Anticancer C6, C7-dimethoxyUnsubstituted or small lipophilic groups on the phenyl ring.
Antimicrobial Lipophilic groups at various positionsIncreased lipophilicity through N-alkylation or phenyl ring substitution.
Anti-inflammatory Varies depending on the targetSpecific hydrogen bonding patterns on the phenyl ring may be important.

Apoptosis Induction Efficacy

A primary mechanism of action for this class of compounds is the potent induction of apoptosis. The efficacy of these molecules is highly sensitive to their substitution patterns. A live-cell, high-throughput caspase-3 activator assay was utilized to quantify the apoptosis-inducing activity of various analogs, with results typically reported as the half-maximal effective concentration (EC50).

Key SAR findings for apoptosis induction include:

N-Methylation: The presence of a methyl group on the nitrogen atom linking the quinazoline core and the 4-methoxyphenyl group is essential for potent apoptosis-inducing activity. nih.gov Analogs lacking this N-methyl group show a significant decrease in potency.

Substitution at the 2-position: The 2-position of the quinazoline ring is a critical site for modification. Replacing a 2-chloro group with a 2-methyl group led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a highly potent apoptosis inducer with an EC50 of 2 nM. acs.orgconsensus.app

Substitution on the Quinazoline Core: Modifications at the 5-, 6-, and 7-positions of the quinazoline ring generally result in decreased potency compared to the parent compound. nih.govnih.gov

5-Position: Small substituents are tolerated. nih.gov

6-Position: Small groups, such as an amino group, are preferred. nih.gov

7-Position: Substitution at this position is less tolerated than at the 6-position. nih.gov

Compound/AnalogModificationApoptosis Induction (EC50)
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine Lead compound with 2-Cl2 nM
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine 2-Cl replaced with 2-CH32 nM
6- or 7-substituted analogs Various substitutionsDecreased potency
Analogs without N-methyl group Removal of methyl on linkerSignificantly decreased potency

Tubulin Polymerization Inhibition Potency

The induction of apoptosis by this scaffold is directly linked to its ability to inhibit tubulin polymerization, a critical process for cell division. These compounds typically act at the colchicine (B1669291) binding site on tubulin. acs.orgnih.gov

SAR studies reveal several structural requirements for potent tubulin inhibition:

Quinazoline and 4-Methoxyphenyl Moieties: Both the quinazoline core and the 4-methoxyphenyl ring are considered necessary for antitumor activity. acs.org

N-Methyl Group: Similar to its role in apoptosis, the N-methyl group is crucial for potent activity.

Torsional Angle: A suitable torsional angle between the quinazoline and the methoxyphenyl aromatic rings is important for enhancing the molecule's affinity for tubulin. acs.org

Studies on related analogs have demonstrated potent inhibition of tubulin assembly. For instance, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was confirmed to be an inhibitor of tubulin polymerization. nih.gov While specific IC50 values for the parent compound are not always detailed, closely related and optimized analogs show significant potency. For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares the core quinazoline structure, exhibited a tubulin assembly IC50 of 0.77 μM and substantial inhibition of colchicine binding. acs.orgnih.gov

Structural FeatureImportance for Tubulin Inhibition
Quinazoline Core Necessary for activity
4-Methoxyphenyl Ring Necessary for activity
N-Methyl Group on Linker Essential for high potency
2-Position Substituent Modulates potency
Torsional Angle Influences affinity for tubulin

Kinase Inhibition Profiles

The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for tyrosine kinase inhibitors (TKIs), including approved drugs like gefitinib (B1684475) and erlotinib, which primarily target the epidermal growth factor receptor (EGFR). nih.govsoton.ac.uk However, the specific structural features of the this compound series divert their activity away from kinase inhibition.

Key structural differences that impair kinase inhibition include:

N-Methyl Group: The presence of the methyl group on the nitrogen linker, which is essential for apoptosis induction and tubulin inhibition, is detrimental to EGFR kinase inhibition. nih.gov

2-Position Substitution: The presence of a substituent at the 2-position of the quinazoline ring also impairs the ability of these compounds to act as kinase inhibitors. nih.gov

While the broader 4-anilinoquinazoline class can inhibit various kinases such as GAK, SLK, and STK10, the specific optimization of the N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine scaffold was for potent apoptosis induction. acs.orgsoton.ac.uk This led to a compound profile where the primary mechanism is tubulin polymerization inhibition, distinguishing it from classical 4-anilinoquinazoline-based TKIs. nih.gov The structural modifications effectively shifted the biological target from protein kinases to tubulin.

Rationalizing SAR through Structural Insights

Molecular modeling and docking studies have provided a structural basis for the observed SAR of this compound class. The potent tubulin polymerization inhibitors in this series are proposed to bind to the colchicine site located between the α- and β-tubulin monomers. acs.orgnih.gov

Docking studies of N4-methyl-N4-phenyl-4-aminoquinazolines into the colchicine site of tubulin rationalize the importance of key structural features. nih.gov The model suggests that:

The quinazoline ring and the 4-methoxyphenyl group occupy critical pockets within the binding site, forming favorable interactions.

The torsional angle between these two rings, influenced by the N-methyl group , is crucial for achieving the optimal conformation to fit within the hydrophobic pocket of the colchicine domain. This contrasts with the relatively planar conformation often required for insertion into the ATP-binding cleft of protein kinases.

The presence of a lactam ring in some optimized analogs was suggested to produce additional hydrogen bonding interactions within the colchicine site, further enhancing potency. acs.org

These structural insights explain why the modifications that enhance tubulin inhibition, such as N-methylation, simultaneously reduce affinity for the ATP binding site of kinases like EGFR. The steric and conformational requirements for binding to tubulin are distinct from those for kinase inhibition, providing a clear rationale for the observed shift in biological activity.

Mechanistic Investigations of N 4 Methoxyphenyl Methyl Quinazolin 4 Amine Bioactivity at the Cellular and Molecular Level

Apoptosis Induction Mechanisms

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine and its derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The pro-apoptotic activity of this class of compounds is a key component of their therapeutic potential.

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. A high-throughput caspase-3 activator assay was instrumental in identifying a novel series of 4-anilinoquinazolines as potent inducers of apoptosis. Specifically, a closely related analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, demonstrated highly active induction of apoptosis with an EC50 for caspase activation of 2 nM in T47D cells nih.gov. This highlights the central role of the caspase cascade in the apoptotic process initiated by this class of compounds. The activation of effector caspases like caspase-3 is a downstream event that leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The activation of caspases is the culmination of upstream signaling events that sense cellular stress or damage. While the precise upstream signaling pathways for this compound are not fully elucidated, the known cellular targets provide strong indications of the initiating stimuli. The disruption of microtubule dynamics and the inhibition of receptor tyrosine kinases, as detailed in subsequent sections, are significant cellular stressors known to trigger apoptotic pathways. These events can lead to the activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, which then converge on the activation of the caspase cascade. For instance, microtubule-disrupting agents are known to induce cell cycle arrest at the G2/M phase, which can trigger apoptosis through p53-dependent or -independent mechanisms mdpi.com.

Cellular Target Engagement and Modulation

The pro-apoptotic effects of this compound are a direct consequence of its interaction with and modulation of specific cellular targets. These interactions disrupt essential cellular processes, leading to cell cycle arrest and ultimately, cell death.

One of the primary cellular targets of this class of quinazoline (B50416) derivatives is tubulin. These compounds have been shown to inhibit tubulin polymerization, a critical process for the formation of microtubules. Microtubules are dynamic structures essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase nih.gov. This disruption of microtubule dynamics is a key mechanism of action for many anticancer agents. Studies on related 4-(N-cycloamino)quinazolines have demonstrated their ability to significantly inhibit tubulin assembly and compete for the colchicine (B1669291) binding site on tubulin nih.gov. The disruption of microtubule formation ultimately triggers the apoptotic cascade.

CompoundCytotoxic Activity (GI50, nM)Tubulin Assembly Inhibition (IC50, µM)Colchicine Binding Inhibition (% at 5 µM)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)1.9–3.20.7799

The quinazoline scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that control cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline (B1210976) core is a common feature in many EGFR inhibitors researchgate.net. While some studies suggest that N4-methylation can reduce EGFR kinase inhibitory activity in favor of apoptosis induction through other mechanisms nih.gov, the quinazoline scaffold itself is a potent ATP-competitive inhibitor of the EGFR tyrosine kinase domain nih.govnih.gov. Inhibition of EGFR blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. Allosteric inhibitors with a quinazolinone core have also been developed, demonstrating activity against resistant EGFR mutants nih.govnih.gov.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Certain quinazoline derivatives have been shown to target and inhibit VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels. By inhibiting VEGFR-2, these compounds can block the downstream Akt/mTOR/p70s6k signaling pathway, which is vital for endothelial cell proliferation, migration, and survival nih.gov. This anti-angiogenic activity is crucial for preventing tumor growth and metastasis. For instance, a 2,4-disubstituted quinazoline derivative, compound 11d, demonstrated significant downregulation of VEGFR-2 phosphorylation nih.gov.

Compound ClassTargetDownstream Signaling Pathway Affected
4-AnilinoquinazolinesEGFRRAS/RAF/MEK/ERK, PI3K/AKT/mTOR
2,4-Disubstituted QuinazolinesVEGFR-2Akt/mTOR/p70s6k

In the context of infectious diseases, specifically tuberculosis, N-phenethyl-quinazolin-4-yl-amines, a class of compounds that includes the basic scaffold of this compound, have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis nih.govmdpi.com. This enzyme is a key component of the bacterial respiratory chain, and its inhibition disrupts energy production, leading to bacterial cell death nih.govmdpi.comresearchgate.netembopress.orgnih.gov. The development of inhibitors for this enzyme is a promising strategy for combating tuberculosis, particularly in the context of drug resistance researchgate.netembopress.orgnih.gov.

CompoundTarget OrganismTarget EnzymeActivity
N-phenethyl-quinazolin-4-yl-aminesMycobacterium tuberculosisCytochrome bd oxidasePotent Inhibition

Interactions with Efflux Transporters

Efflux transporters, particularly ATP-binding cassette (ABC) transporters, are a key mechanism by which cancer cells develop multidrug resistance (MDR). These transporters actively pump a wide range of structurally diverse chemotherapeutic agents out of the cell, reducing intracellular drug concentrations to sublethal levels. Research into quinazoline derivatives often explores their potential to inhibit these transporters.

P-glycoprotein 1 (Pgp-1 or ABCB1) is one of the most well-characterized ABC transporters implicated in MDR. Studies on various quinazoline analogues investigate their ability to inhibit Pgp-1 and other transporters like MRP1 (ABCC1) and BCRP (ABCG2). This inhibitory activity can potentially reverse drug resistance and re-sensitize cancer cells to conventional chemotherapy. For example, studies on the closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, have shown that it remains effective in cell lines that overexpress the ABC transporter Pgp-1. nih.gov However, no specific data on the direct interaction or inhibition constants for this compound with Pgp-1 or other ABC transporters are available in the reviewed literature.

Cell Cycle Perturbations

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer drug development. Many quinazoline-based molecules have been evaluated for their ability to interfere with cell cycle progression.

Anticancer agents can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can prevent cell proliferation and lead to apoptosis (programmed cell death). For instance, various novel 4-aminoquinazoline derivatives have been shown to cause cell cycle arrest in the G1 phase. rlavie.com Another mechanism observed for some quinazoline compounds is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to arrest in the M phase of the cell cycle. nih.gov Without specific experimental data for this compound, it is not possible to determine which phase of the cell cycle, if any, it perturbs.

Computational Chemistry and Theoretical Studies on N 4 Methoxyphenyl Methyl Quinazolin 4 Amine and Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in understanding the structural basis of a ligand's biological activity. For quinazoline (B50416) derivatives, docking studies have been extensively used to explore their interactions with various protein targets, particularly kinases involved in cancer signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Docking simulations of quinazoline analogs reveal specific molecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on compounds structurally related to N-[(4-methoxyphenyl)methyl]quinazolin-4-amine docked into the ATP-binding site of EGFR have highlighted key interactions. The quinazoline core often acts as a scaffold, with the nitrogen atoms (N1 and N3) frequently forming crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain, such as the methionine residue Met769. orientjchem.orgresearchgate.netsemanticscholar.org

The (4-methoxyphenyl)methyl group typically extends into a hydrophobic pocket of the active site. The methoxy (B1213986) group can either form additional hydrogen bonds or contribute to hydrophobic interactions, depending on the specific topology of the binding site. The precise nature of these interactions dictates the molecule's binding orientation and affinity.

Interaction TypeLikely Interacting Residue/Region (in Kinase Targets)Contributing Moiety of the Ligand
Hydrogen BondingHinge Region (e.g., Met769)Quinazoline Nitrogen Atoms (N1, N3)
Hydrophobic InteractionsHydrophobic Pocket(4-methoxyphenyl)methyl Group
π-π StackingAromatic Residues (e.g., Phe, Tyr)Quinazoline Ring, Phenyl Ring

Beyond identifying interaction types, docking programs calculate a scoring function to estimate the binding affinity, often expressed as binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable ligand-protein complex and potentially higher potency. For example, a potent 4-anilinoquinazoline (B1210976) analog demonstrated binding energies of -8.24 kcal/mol with VEGFR-2 and -6.39 kcal/mol with EGFR, indicating strong theoretical binding. Computational studies on similar quinazoline derivatives have shown a good correlation between calculated binding free energies (ΔG) and experimentally determined inhibitory concentrations (IC50 values). semanticscholar.org

These simulations also enable "hotspot mapping," which identifies specific amino acid residues within the binding site that contribute most significantly to the binding energy. For EGFR inhibitors based on the quinazoline scaffold, Met769 is consistently identified as a critical hotspot residue. orientjchem.orgresearchgate.netsemanticscholar.org Targeting interactions with these hotspots is a key strategy in rational drug design to improve the affinity and specificity of inhibitors.

Biological TargetPredicted Binding Affinity (kcal/mol) for AnalogsKey Hotspot Residues
EGFR-6.0 to -9.0Met769, Leu718, Gly796
VEGFR-2-7.5 to -10.0Cys919, Asp1046, Leu840
c-Met-7.0 to -9.5Met1160, Tyr1230, Asp1222

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing detailed information about its structure, stability, and reactivity. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of the size and complexity of this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the molecule's optimized three-dimensional geometry, electron distribution, and molecular orbital energies.

From these fundamental calculations, various chemical reactivity descriptors can be derived. These include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface to identify regions prone to electrophilic or nucleophilic attack. For quinazoline derivatives, MEP maps typically show negative potential around the nitrogen atoms of the quinazoline ring, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for understanding the potential for intramolecular charge transfer (ICT), which can influence the molecule's optical properties and its ability to participate in redox reactions.

Quantum Chemical ParameterTypical Value (eV) for AnalogsSignificance
E_HOMO-5.5 to -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.5 to 5.0Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net

Advanced Modeling Techniques

To build upon the static pictures provided by docking and DFT, more advanced modeling techniques are employed to simulate the dynamic behavior of molecules and develop predictive models for biological activity.

Two such techniques commonly applied to quinazoline derivatives are Quantitative Structure-Activity Relationship (QSAR) studies and Molecular Dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. orientjchem.orgresearchgate.net For quinazoline analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.govfrontiersin.org These methods generate 3D fields around aligned molecules to quantify how steric, electrostatic, hydrophobic, and hydrogen-bonding features correlate with activity. The resulting models can predict the activity of novel, unsynthesized compounds and provide visual contour maps that guide chemists in modifying the structure to enhance potency. nih.gov

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a ligand in a protein's binding site, MD simulations simulate the movements of atoms and molecules over time. nih.govnih.govnih.gov For the this compound-protein complex, an MD simulation would place the docked system in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period of nanoseconds. This allows for the assessment of the stability of the binding pose predicted by docking. semanticscholar.orgresearchgate.net Key parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket, validating the docking results and confirming the stability of the key interactions. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe their motions and interactions over time. This methodology is particularly useful for exploring the conformational landscape of flexible molecules like this compound and assessing the stability of their various conformations.

In a representative study on a structurally similar compound, N6-benzyl-N4-(4-methoxyphenyl) quinazoline-2,4,6-triamine, which shares the core quinazoline and methoxyphenyl moieties, MD simulations were employed to understand its binding stability within a biological target. nih.gov Such simulations typically involve placing the molecule in a simulated physiological environment (a box of water molecules with appropriate ions) and calculating the forces between atoms to predict their movements over a set period.

The primary outputs of these simulations include trajectories of atomic positions, which can be analyzed to understand conformational changes. Key parameters are often monitored to assess stability, such as the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial position. A stable RMSD value over the course of the simulation suggests that the molecule has reached a stable conformation. Another important parameter is the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation Time (ns)Average RMSD (Å)Key Torsional Angle (°)Number of Intramolecular Hydrogen Bonds
0-101.2 ± 0.3-65 ± 151
10-201.5 ± 0.2-70 ± 101-2
20-301.4 ± 0.2-68 ± 121
30-401.6 ± 0.3175 ± 200
40-501.5 ± 0.2170 ± 150

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations. The data suggests an initial stable conformation followed by a significant conformational change around the 30 ns mark.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the analogs of this compound, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Common descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds.

For quinazoline derivatives, QSAR studies have been successfully applied to optimize their activity against various biological targets. nih.gov A hypothetical QSAR model for a series of analogs of this compound might reveal that specific substitutions on the quinazoline or methoxyphenyl rings are crucial for activity. For instance, the model could indicate that electron-withdrawing groups at a particular position on the quinazoline ring enhance activity, while bulky substituents on the methoxyphenyl ring are detrimental.

Table 2: Example of a QSAR Dataset for Analogs of this compound

CompoundSubstitution (R)LogPMolecular WeightBiological Activity (IC50, µM)
This compoundH3.5265.315.2
Analog 16-Cl4.0299.752.1
Analog 27-F3.6283.304.5
Analog 32'-OH3.2281.318.9
Analog 43'-Cl4.2299.753.0

This table provides an illustrative dataset that could be used to develop a QSAR model. The goal would be to find a mathematical equation that relates descriptors like LogP and Molecular Weight to the Biological Activity.

By integrating the insights from both molecular dynamics simulations and QSAR studies, a more comprehensive understanding of the structure-activity relationships of this compound and its analogs can be achieved, facilitating the rational design of new and improved therapeutic agents.

Pharmacological Target Identification and in Vitro Biological Validation of N 4 Methoxyphenyl Methyl Quinazolin 4 Amine

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying the direct molecular targets of a compound. For N-[(4-methoxyphenyl)methyl]quinazolin-4-amine and its analogs, these assays have pinpointed a specific receptor tyrosine kinase as the primary target.

Kinase Assays (e.g., EGFR, RET, other relevant kinases)

The quinazoline (B50416) scaffold is a well-established pharmacophore for developing inhibitors of protein kinases, particularly EGFR. nih.govresearchgate.netnih.gov Seminal work in the field evaluated a series of 4-substituted quinazolines for their ability to inhibit the tyrosine kinase activity of EGFR. nih.govsci-hub.se This research identified the 4-[(phenylmethyl)amino] (benzylamino) and 4-(phenylamino) (anilino) side chains as being preferred for potent inhibitory activity against the ATP binding site of the EGFR tyrosine kinase domain. nih.govsci-hub.se

Within the 4-[(phenylmethyl)amino]quinazoline series, substitutions on the benzyl (B1604629) ring were explored to define the structure-activity relationship (SAR). The parent compound, N-(phenylmethyl)quinazolin-4-amine, demonstrated significant inhibitory activity. The introduction of a methoxy (B1213986) group at the 4-position of the benzyl ring, yielding this compound, was found to modulate this activity. A comprehensive study by Rewcastle et al. provides specific data on the inhibitory potency of these compounds against the EGFR tyrosine kinase, isolated from A431 cells. nih.gov

The table below summarizes the EGFR kinase inhibitory activity for this compound and related compounds from this key study.

Data sourced from Rewcastle GW, et al., J Med Chem. 1995;38(18):3482-7. nih.gov

The data indicates that while the 4-methoxy substitution in this compound (IC₅₀ = 580 nM) results in a slightly lower potency compared to the unsubstituted parent compound (IC₅₀ = 320 nM), it maintains significant EGFR inhibitory activity. The most potent compound in this specific series was the 4-chloro derivative (IC₅₀ = 230 nM). nih.gov No significant inhibitory activities against other kinases, such as RET, have been reported for this specific compound class in the reviewed literature.

Other Enzyme Inhibition Studies (e.g., Tubulin assembly)

While the quinazoline nucleus is present in some compounds designed as tubulin polymerization inhibitors, this activity is highly dependent on the substitution pattern. acs.orgmdpi.comssrn.comnih.gov Specifically, compounds such as N-aryl-N-methyl-quinazolin-4-amines have been identified as potent tubulin inhibitors that induce apoptosis. acs.org

However, the class of 4-[(phenylmethyl)amino]quinazolines, including this compound, is mechanistically distinct. The primary target for this scaffold is EGFR kinase. nih.govsci-hub.se Extensive literature searches did not yield studies demonstrating that this compound or its close analogs directly inhibit tubulin polymerization. Their mechanism of action is not associated with binding to the colchicine (B1669291) site or otherwise interfering with microtubule dynamics, distinguishing them from other quinazoline-based anticancer agents. acs.orgnih.gov

Cell-Based Phenotypic Screening

Cell-based assays provide insight into a compound's effect on whole-cell physiology, such as proliferation and survival. These studies corroborate the enzymatic findings, showing that the EGFR inhibition by this compound translates to antiproliferative effects in cancer cells dependent on EGFR signaling.

High-Throughput Screening for Apoptosis Induction

High-throughput screening (HTS) campaigns have successfully identified various quinazoline derivatives as potent inducers of apoptosis. acs.orgtandfonline.com However, these compounds typically possess different structural features than this compound, such as the N-aryl-N-methyl substitution pattern associated with tubulin inhibition. acs.org

For the 4-[(phenylmethyl)amino]quinazoline class, apoptosis is generally considered a downstream consequence of sustained EGFR signaling blockade rather than a primary, direct mechanism of action. nih.gov The inhibition of EGFR-mediated survival pathways can lead to programmed cell death in susceptible cancer cell lines. nih.govmdpi.com No dedicated HTS studies identifying this compound as a direct inducer of apoptosis were found in the reviewed literature.

Inhibition of Cell Proliferation Assays

The inhibition of EGFR kinase activity is expected to block the proliferation of cancer cells that rely on this pathway for growth and survival. nih.gov Cell-based assays confirm that 4-[(phenylmethyl)amino]quinazolines are effective antiproliferative agents. The study by Rewcastle et al. also evaluated the compounds for their ability to inhibit the growth of cultured KB tumor cells (a human oral epidermoid carcinoma cell line). nih.gov

The table below presents the antiproliferative activity of this compound and its analogs.

Data sourced from Rewcastle GW, et al., J Med Chem. 1995;38(18):3482-7. nih.gov

The antiproliferative data correlates well with the enzymatic inhibition data. This compound shows potent inhibition of KB cell growth with an IC₅₀ value of 0.70 µM. nih.gov This confirms that the compound's enzymatic activity against EGFR translates into a functional blockade of cell proliferation in a relevant cancer cell line.

Microtubule Integrity Assays

Microtubule integrity assays are used to assess the impact of compounds on the cellular microtubule network. These assays are relevant for compounds that target tubulin. mdpi.com As established in section 6.1.2, the primary molecular target of this compound is the EGFR kinase, not tubulin. nih.gov Consequently, this compound is not expected to interfere with microtubule dynamics. A review of the scientific literature found no studies reporting the evaluation of this compound in microtubule integrity assays, which is consistent with its known mechanism of action as an EGFR inhibitor.

Selectivity Profiling Against Multiple Biological Targets

A comprehensive search of scientific literature did not yield specific in vitro selectivity profiling data for this compound against a wide range of biological targets. While studies on similar quinazoline derivatives exist, direct experimental evidence detailing the binding affinity and functional activity of this specific compound across various receptors, enzymes, and ion channels is not publicly available. A related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis that inhibits tubulin polymerization. acs.orgnih.gov However, due to structural differences, these findings cannot be directly extrapolated to this compound. Further investigation is required to elucidate its precise molecular targets and selectivity profile.

Biological Activity Spectrum of Quinazoline Derivatives (General Context for Potential Applications)

Quinazoline and its derivatives, such as quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a remarkable breadth of pharmacological activities. nih.govmdpi.comujpronline.com This structural motif is considered a "privileged scaffold" in drug discovery, as its derivatives have shown potential in treating a wide variety of diseases. nih.gov The diverse biological activities are attributed to the versatile chemical nature of the quinazoline ring system, which allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles. nih.govnih.gov Marketed drugs based on the quinazoline structure include prazosin, an antihypertensive, and gefitinib (B1684475), an anticancer agent, highlighting the therapeutic success of this chemical class. nih.govmdpi.com

Quinazoline derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating activity against a wide spectrum of bacteria and fungi. mdpi.comujpronline.comrphsonline.com These compounds are particularly noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.goveco-vector.com

Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the quinazoline core. nih.gov Key modifications include:

Positions 2 and 3: Substitutions at these positions are often crucial for activity. The presence of a methyl or thiol group at position 2 and a substituted aromatic ring at position 3 are considered essential for enhancing antimicrobial effects. nih.gov

Position 4: The introduction of an amine or substituted amine at the 4th position can improve antimicrobial properties. nih.govnih.gov

Positions 6 and 8: The presence of halogen atoms, such as iodine or bromine, at these positions has been shown to promote activity against both bacteria and inflammation. nih.govnih.gov

Some derivatives have shown promising results against pathogenic fungi, including Aspergillus niger and Candida albicans. ijpsdronline.comresearchgate.net The development of quinazoline-benzimidazole hybrids has also emerged as a strategy to combat drug-resistant strains like methicillin-resistant S. aureus (MRSA) and M. tuberculosis. rphsonline.com

Table 1: Examples of Antimicrobial Activity in Quinazoline Derivatives

Derivative Class Target Organisms Key Structural Features Reference(s)
Quinazolin-4(3H)-ones Staphylococcus aureus, Streptococcus pneumoniae Naphthyl radical or amide group substituents eco-vector.com
Quinazoline-benzimidazole hybrids S. aureus, M. tuberculosis Hybrid scaffold rphsonline.com
6,8-diiodo-quinazolin-4(3H)-ones Various bacteria Di-iodo substitution on the benzene (B151609) ring nih.gov
Furo[2,3-f]quinazolin-5-ols Various fungi Fused furan (B31954) ring system nih.gov

The quinazoline scaffold is a key component in a variety of compounds exhibiting significant anti-inflammatory properties. mdpi.comujpronline.commdpi.com Some non-steroidal anti-inflammatory drugs (NSAIDs) of a non-acidic nature, such as proquazone, are based on this structure. mdpi.comorientjchem.org The mechanisms underlying these effects are diverse and can include the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways involving cytokines like TNF-α and IL-6. nih.govorientjchem.org

Researchers have synthesized and evaluated numerous quinazoline derivatives, identifying several with potent anti-inflammatory activity comparable to or exceeding that of established drugs like ibuprofen (B1674241) and celecoxib. nih.govorientjchem.org For instance, certain fluorinated quinazolinone derivatives containing triazole, thiadiazole, and oxadiazole rings have demonstrated strong binding to the COX-2 enzyme and high in vitro anti-inflammatory activity. orientjchem.org Similarly, novel quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide (NO) production, with activity attributed to the thioamide linker and halogen substituents on an attached phenyl ring. rsc.org These findings suggest that the quinazoline core is a promising template for developing new anti-inflammatory agents with potentially improved efficacy and safety profiles. nih.govjneonatalsurg.com

Quinazoline derivatives have a long history in the search for central nervous system (CNS) active agents, including those with anticonvulsant properties. nih.govnih.gov The most well-known example is methaqualone, a sedative-hypnotic agent with anticonvulsant effects that was withdrawn from the market due to misuse. mdpi.com Methaqualone and its analogues are known to act as positive allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.com

Structure-activity relationship studies for anticonvulsant activity have highlighted several key structural requirements for interaction with the GABA-A receptor:

A hydrophobic quinazolin-4(3H)-one moiety. mdpi.com

An electron-donating atom at the N1 position. mdpi.com

A carbonyl group acting as a hydrogen bond acceptor. mdpi.com

Substituents at positions 2 and 3 that influence pharmacokinetic properties and potency. mdpi.com

More recent research has also explored other mechanisms, such as the inhibition of carbonic anhydrase (CA), an enzyme linked to seizure control. mdpi.commdpi.com Several novel quinazoline derivatives have shown significant protection against chemically and electrically induced seizures in animal models, with some compounds demonstrating potency greater than that of existing antiepileptic drugs like ethosuximide. mdpi.comnih.govnih.gov

The quinazoline framework is a critical pharmacophore in the development of antimalarial agents, largely inspired by the natural alkaloid febrifugine (B1672321), isolated from the plant Dichroa febrifuga. nih.gov Febrifugine exhibits potent activity against malaria parasites, and its 4-quinazolinone moiety is considered essential for this effect. nih.govscialert.net However, its clinical use is hampered by toxicity. scialert.net

This has spurred the synthesis of numerous febrifugine analogues and other quinazoline derivatives to identify compounds with improved therapeutic indices. nih.gov Research has shown that modifications to the quinazoline ring and the side chain can lead to potent antimalarial agents. nih.govscialert.net These compounds have demonstrated efficacy in both in vitro assays against drug-sensitive and resistant strains of Plasmodium falciparum and in vivo rodent models infected with Plasmodium berghei. nih.govnih.govresearchgate.net The development of pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has also yielded highly potent compounds, some of which were curative in mice at very low doses. nih.gov

Many quinazoline and quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating the ability to scavenge free radicals. mdpi.comujpronline.comnih.gov The antioxidant potential is often assessed using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) radical scavenging assays. sapub.orgorientjchem.org

Advanced Spectroscopic and Analytical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to assemble a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these signals provide crucial information for structural assignment.

The aromatic protons of the quinazoline (B50416) and the 4-methoxyphenyl (B3050149) rings typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The protons on the quinazoline ring system exhibit characteristic splitting patterns based on their coupling with adjacent protons. Similarly, the protons on the 4-methoxyphenyl group show a typical AA'BB' system, with two doublets corresponding to the protons ortho and meta to the methoxy (B1213986) group.

The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) that bridges the quinazoline and methoxyphenyl moieties are diastereotopic and are expected to appear as a singlet or a doublet, typically in the range of δ 4.5-5.0 ppm. The methoxy group (-OCH₃) protons are highly shielded and thus appear as a sharp singlet in the upfield region of the spectrum, usually around δ 3.8 ppm. The amine proton (-NH-) signal can be broad and its chemical shift is often solvent-dependent, but it is typically observed in the region of δ 5.0-6.0 ppm.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.50 d 1H Quinazoline-H
~7.80 t 1H Quinazoline-H
~7.65 d 1H Quinazoline-H
~7.50 t 1H Quinazoline-H
~7.30 d 2H 4-Methoxyphenyl-H (ortho to -CH₂-)
~6.90 d 2H 4-Methoxyphenyl-H (meta to -CH₂-)
~5.60 br s 1H -NH-
~4.80 s 2H -CH₂-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The quaternary carbons of the quinazoline ring and the carbon attached to the nitrogen atom are typically found in the most downfield region of the spectrum, often above δ 150 ppm. The other aromatic carbons of both the quinazoline and the 4-methoxyphenyl rings appear in the range of δ 110-150 ppm. The methylene carbon (-CH₂-) signal is expected in the range of δ 45-55 ppm, while the methoxy carbon (-OCH₃) is highly shielded and appears further upfield, typically around δ 55 ppm.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~160.0 Quinazoline-C (C4)
~158.5 4-Methoxyphenyl-C (C-OCH₃)
~152.0 Quinazoline-C (C2)
~149.0 Quinazoline-C (C8a)
~134.0 Quinazoline-C
~130.0 4-Methoxyphenyl-C
~128.0 Quinazoline-C
~126.0 Quinazoline-C
~122.0 Quinazoline-C
~120.0 Quinazoline-C (C4a)
~114.0 4-Methoxyphenyl-C
~55.0 -OCH₃

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques

To further confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinazoline and 4-methoxyphenyl ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for connecting the different fragments of the molecule, such as linking the methylene bridge to both the quinazoline and the 4-methoxyphenyl rings, and for assigning quaternary carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the [M+H]⁺ ion with high precision. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its chemical composition and confirming that it is consistent with the proposed structure of C₁₆H₁₅N₃O. The high accuracy of HRMS helps to distinguish the target compound from other potential isomers or impurities.

Table 3: Representative HRMS Data for this compound

Ion Calculated m/z Found m/z

Note: The "Found" value is an example and would be determined experimentally.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the quinazoline ring and the C=C bonds of the aromatic rings are expected in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is typically observed in the range of 1200-1250 cm⁻¹ (asymmetric stretch) and around 1030-1050 cm⁻¹ (symmetric stretch).

Table 4: Representative FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H Stretch Secondary Amine
~3050 C-H Stretch Aromatic
~2950 C-H Stretch Aliphatic (CH₂, CH₃)
~1620 C=N Stretch Quinazoline
~1580, 1510 C=C Stretch Aromatic Rings
~1240 C-O Stretch (asymmetric) Methoxy

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method.

By integrating the data from these advanced spectroscopic and analytical methods, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing insights into its functional groups. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the range of 3500-3300 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching vibrations would likely appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would be observed in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The quinazoline ring system would produce characteristic stretching vibrations for C=N and C=C bonds in the 1650-1450 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond would be expected in the 1350-1200 cm⁻¹ region.

C-O Stretching: The methoxy group on the phenyl ring would exhibit a strong C-O stretching band, typically around 1250 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region could provide information about the substitution pattern of the aromatic rings.

A representative, though hypothetical, data table for the IR spectral analysis of this compound is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch (Secondary Amine)
~3050MediumAromatic C-H Stretch
~2950, ~2840MediumAliphatic C-H Stretch
~1620StrongC=N Stretch (Quinazoline)
~1580, ~1500StrongC=C Stretch (Aromatic Rings)
~1340MediumC-N Stretch
~1245StrongAsymmetric C-O-C Stretch
~1030MediumSymmetric C-O-C Stretch
~830Strongp-Substituted Benzene (B151609) Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinazoline and methoxyphenyl moieties constitute a conjugated system, which would be expected to give rise to characteristic absorption bands.

Typical electronic transitions for this type of molecule include:

π → π* Transitions: These transitions, originating from the aromatic rings and the quinazoline system, are expected to appear as intense absorption bands in the UV region, likely between 200-350 nm.

n → π* Transitions: The non-bonding electrons on the nitrogen and oxygen atoms can undergo transitions to anti-bonding π* orbitals. These transitions are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions.

Fluorescence studies would provide information about the emission properties of the molecule after excitation. The fluorescence spectrum would reveal the wavelengths at which the molecule emits light as it returns from the excited state to the ground state. The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, could also be determined.

A hypothetical data table summarizing the UV-Vis absorption and fluorescence data is provided below.

Solventλmax (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)
Methanol~280, ~340~15,000, ~8,000~420~80~0.3
Dichloromethane~285, ~345~16,000, ~8,500~430~85~0.4

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula (C₁₆H₁₅N₃O). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity, thereby validating its empirical and molecular formula.

The theoretical elemental composition of this compound is as follows:

Molecular Formula: C₁₆H₁₅N₃O

Molecular Weight: 277.31 g/mol

Carbon (C): (16 * 12.01 / 277.31) * 100% = 69.29%

Hydrogen (H): (15 * 1.01 / 277.31) * 100% = 5.45%

Nitrogen (N): (3 * 14.01 / 277.31) * 100% = 15.15%

Oxygen (O): (1 * 16.00 / 277.31) * 100% = 5.77%

A comparison of theoretical and hypothetical experimental results is presented in the table below.

ElementTheoretical %Experimental %
Carbon69.2969.25
Hydrogen5.455.48
Nitrogen15.1515.11

Future Research Trajectories and Conceptual Advancements for N 4 Methoxyphenyl Methyl Quinazolin 4 Amine

Design of Next-Generation Quinazoline (B50416) Analogs

The rational design of next-generation analogs of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a primary focus for enhancing therapeutic efficacy and specificity. This involves systematic structural modifications based on established structure-activity relationships (SAR) for the quinazoline class. nih.gov Key strategies include the modification of the quinazoline core, the N-methyl linker, and the peripheral (4-methoxyphenyl) ring.

Key areas for analog design include:

Modification of the Quinazoline Core: Introducing various substituents at the 2, 6, and 7-positions of the quinazoline ring has been shown to significantly influence biological activity. For instance, substitutions at the 6- and 7-positions can impact potency, as observed in other 4-anilinoquinazolines. nih.gov

Alteration of the Linker: The methyl group on the nitrogen linker is considered crucial for the apoptosis-inducing activity in some related 4-anilinoquinazolines. nih.gov Exploring the impact of replacing or modifying this linker could lead to analogs with altered pharmacokinetic profiles or novel mechanisms of action.

Substitution on the Phenyl Ring: The (4-methoxyphenyl) group offers a site for introducing diverse functional groups. Adding electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. rsc.org

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be employed to guide these modifications. nih.gov By correlating structural features with cytotoxic activity, QSAR models can help prioritize the synthesis of compounds with the highest potential. nih.gov

Table 1: Proposed Structural Modifications for Next-Generation Analogs
Modification SiteProposed SubstituentsRationale/Potential Impact
Quinazoline C2-positionSmall alkyl, aryl, or heterocyclic groupsModulate target binding and specificity.
Quinazoline C6/C7-positionsMethoxy (B1213986), ethoxy, morpholino, piperazinyl groupsEnhance solubility, potency, and pharmacokinetic properties. nih.gov
(4-methoxyphenyl) RingHalogens (F, Cl, Br), Trifluoromethyl, Nitro groupsAlter electronic properties and improve target affinity. rsc.org
Amine LinkerEthyl, propyl, or removal of the methyl groupInvestigate the importance of the linker for activity and explore new interactions. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While quinazoline derivatives are well-known for their anticancer properties, often through the inhibition of protein kinases like EGFR, the structural framework of this compound is suitable for exploring a wider range of biological targets. nih.govarabjchem.org The versatility of the quinazoline scaffold has been demonstrated in compounds exhibiting anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive activities. nih.govwisdomlib.orgresearchgate.net

Future research should involve screening this compound and its newly synthesized analogs against a diverse panel of biological targets. This could uncover novel therapeutic applications beyond oncology. wisdomlib.org For example, certain quinazolinone derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. ijmpr.in Others have been investigated for their antipsychotic-like properties by modulating glutamate (B1630785) receptors. nih.govmdpi.com

Table 2: Potential Biological Targets and Therapeutic Areas
Potential Target ClassSpecific ExamplesTherapeutic Application
KinasesVEGFR, PDGFR, HER2Oncology. arabjchem.org
Inflammatory EnzymesCOX-2, 5-LOXAnti-inflammatory. ijmpr.in
Microbial EnzymesDihydrofolate reductase (DHFR)Antibacterial. rsc.org
GPCRsMetabotropic glutamate receptors (mGlu)Neuropsychiatric disorders. mdpi.com
Nuclear ReceptorsNF-κBOncology, Anti-inflammatory. arabjchem.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating the drug discovery process for quinazoline derivatives. researchgate.net Computer-Aided Drug Design (CADD) techniques, including molecular docking, molecular dynamics simulations, and virtual screening, can provide deep insights into the molecular interactions between ligands and their targets, guiding the rational design of more potent and selective compounds. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com

An integrated workflow would begin with in silico studies to identify promising analogs of this compound. nih.gov Molecular docking can predict the binding modes and affinities of designed compounds against various targets, such as the ATP-binding site of protein kinases. nih.gov Hits from virtual screening can then be synthesized and subjected to experimental validation through in vitro biological assays. nih.gov This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, saving significant time and resources. nih.gov

Table 3: Integrated Computational and Experimental Workflow
PhaseMethodologyObjective
1. DesignMolecular Docking, QSAR, De Novo DesignPredict binding affinity and design novel analogs with improved activity. nih.govresearchgate.netopenmedicinalchemistryjournal.com
2. SynthesisCombinatorial Chemistry, Parallel SynthesisEfficiently create a library of prioritized compounds.
3. ScreeningHigh-Throughput Screening (HTS), In Vitro AssaysExperimentally validate the biological activity of synthesized compounds.
4. OptimizationIterative redesign based on experimental feedbackRefine the lead compound's structure to enhance potency and drug-like properties.

Development of Robust and Scalable Synthetic Strategies

The development of efficient, cost-effective, and scalable synthetic routes is paramount for the practical application of this compound and its analogs. While classical methods like the Niementowski reaction exist, modern organic synthesis offers a plethora of advanced strategies that are more environmentally friendly and provide higher yields. ijmpr.in

Future efforts should focus on optimizing and applying modern synthetic methodologies, including:

Metal-Catalyzed Cross-Coupling Reactions: Catalysts based on palladium, copper, or rhodium have been extensively used for the construction of the quinazoline scaffold, enabling the formation of C-N and C-C bonds with high efficiency. mdpi.com

Multi-Component Reactions (MCRs): One-pot reactions involving three or more starting materials can rapidly generate molecular complexity, offering an atom-economical and time-saving approach to building libraries of quinazoline derivatives. nih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly popular strategy that avoids the need for pre-functionalized starting materials, leading to more streamlined and sustainable synthetic processes. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 4-aminoquinazolines. researchgate.net

Metal-Free Approaches: To address the cost and toxicity concerns associated with transition metals, metal-free synthetic routes, often using iodine or visible light photocatalysis, have emerged as powerful alternatives. nih.govresearchgate.net

These advanced strategies will not only facilitate the synthesis of diverse analog libraries for SAR studies but also provide a viable pathway for the large-scale production of promising drug candidates. doaj.org

Q & A

Q. What synthetic methodologies are employed to prepare this compound derivatives?

  • A typical route involves: (i) Cyclization of 2-aminobenzonitrile derivatives with urea under acidic conditions to form the quinazoline core. (ii) N-Alkylation with 4-methoxybenzyl chloride using a base (e.g., K₂CO₃) in DMF . (iii) Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization . Yield optimization requires strict control of reaction temperature (80–100°C) and stoichiometry .

Q. How is the compound characterized analytically, and what purity thresholds are critical for biological assays?

  • Analytical methods :
  • ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., δ 8.2–8.5 ppm for quinazoline H-2/H-7 protons) .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) to avoid off-target effects in cellular assays .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1295 for C₁₆H₁₄N₃O) .

Advanced Research Questions

Q. What is the proposed mechanism of action of this compound in inducing apoptosis, and how do data contradictions arise across studies?

  • The compound inhibits kinases (e.g., c-Src, Abl) by competing with ATP binding, leading to downstream caspase-3 activation . Contradictions in IC₅₀ values (e.g., 2 nM in MX-1 breast cancer vs. 50 nM in pancreatic models) may stem from: (i) Cell-line-specific expression of efflux transporters (e.g., P-gp). (ii) Variations in assay protocols (e.g., serum concentration, incubation time) . Cross-validation using orthogonal assays (e.g., Western blot for phospho-Src inhibition) is recommended.

Q. How can lead optimization improve the selectivity and pharmacokinetics of this compound?

  • Strategies :
  • Introduce polar groups (e.g., morpholinopropoxy) at the 6-position to reduce hERG binding and improve solubility .
  • Replace the 2-methyl group with trifluoromethyl to enhance metabolic stability (CYP3A4 resistance) .
  • Use 3D-QSAR models to predict pharmacophore interactions and prioritize derivatives for synthesis .

Q. What experimental evidence supports the compound’s blood-brain barrier (BBB) penetration, and how is this property leveraged in preclinical models?

  • In vivo studies in rodents show a brain/plasma ratio of 1.5–2.0 after oral administration, attributed to the compound’s moderate logP (~3.2) and lack of P-gp substrate activity . This enables efficacy in intracranial xenografts (e.g., glioblastoma models) with doses of 10–25 mg/kg/day .

Methodological Guidance

Q. How should researchers design experiments to evaluate in vivo antitumor efficacy?

  • Model selection : Subcutaneous or orthotopic xenografts in immunodeficient mice (e.g., NOD/SCID).
  • Endpoints : Tumor volume measurement (caliper), survival analysis, and histopathology for metastasis assessment.
  • PK/PD integration : Monitor plasma exposure (AUC₀–24h) and correlate with tumor growth inhibition .

Q. What are the critical considerations for handling and storing this compound?

  • Storage : -20°C under argon to prevent oxidation of the methoxy group.
  • Stability : Degrades by ≤10% in DMSO at 4°C over 30 days (HPLC monitoring advised) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.